molecular formula C10H7NS2 B13045774 1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile

1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile

Cat. No.: B13045774
M. Wt: 205.3 g/mol
InChI Key: WDHBNKDYAWYKSK-UHFFFAOYSA-N
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Description

1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile is a heterocyclic compound featuring a thieno[3,2-b]thiophene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the Suzuki coupling reaction, which is used to form the thieno[3,2-b]thiophene core . The reaction conditions often involve the use of palladium catalysts and appropriate ligands in an inert atmosphere.

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-b]thiophene-thiazole: Used in organic solar cells.

    Thieno[3,2-b]thiophene-diketopyrrolopyrrole: Used in organic field-effect transistors and photovoltaic devices.

    Thieno[3,4-b]thiophene: Used in dye-sensitized solar cells.

Uniqueness

1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile is unique due to its specific structural features, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .

Properties

Molecular Formula

C10H7NS2

Molecular Weight

205.3 g/mol

IUPAC Name

1-thieno[3,2-b]thiophen-5-ylcyclopropane-1-carbonitrile

InChI

InChI=1S/C10H7NS2/c11-6-10(2-3-10)9-5-8-7(13-9)1-4-12-8/h1,4-5H,2-3H2

InChI Key

WDHBNKDYAWYKSK-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CC3=C(S2)C=CS3

Origin of Product

United States

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